molecular formula C12H18N2O3 B11869983 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea

Cat. No.: B11869983
M. Wt: 238.28 g/mol
InChI Key: GMSKYJZDLHVQFA-UHFFFAOYSA-N
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Description

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two hydroxyethyl groups and a m-tolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea typically involves the reaction of m-tolyl isocyanate with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{m-Tolyl isocyanate} + \text{Diethanolamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The m-tolyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:

    1,1-Bis(2-hydroxyethyl)urea: Lacks the m-tolyl group, resulting in different chemical and biological properties.

    3-(m-Tolyl)urea: Lacks the hydroxyethyl groups, affecting its reactivity and applications.

    1,1-Bis(2-hydroxyethyl)-3-phenylurea: Contains a phenyl group instead of a m-tolyl group, leading to variations in its interactions and uses.

The uniqueness of this compound lies in its combination of hydroxyethyl and m-tolyl groups, which confer specific chemical and biological properties that are distinct from those of similar compounds.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C12H18N2O3/c1-10-3-2-4-11(9-10)13-12(17)14(5-7-15)6-8-16/h2-4,9,15-16H,5-8H2,1H3,(H,13,17)

InChI Key

GMSKYJZDLHVQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(CCO)CCO

Origin of Product

United States

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